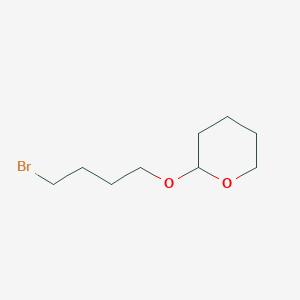

2-(4-Bromobutoxy)tetrahydro-2H-pyran

Descripción

Significance of Tetrahydropyran (B127337) Derivatives in Contemporary Synthetic Methodologies

The tetrahydropyran (THP) ring system is a prevalent structural motif found in a wide array of natural products and biologically active molecules. nih.gov Consequently, the development of synthetic methods to introduce and manipulate this heterocycle has been a significant focus in organic chemistry. One of the most common applications of the THP moiety is as a protecting group for alcohols. The formation of a 2-tetrahydropyranyl ether is a robust and reliable method to mask the reactivity of an alcohol under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents.

The THP ether is typically installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran. The resulting acetal (B89532) is stable to a broad range of synthetic transformations. Crucially, the THP group can be readily removed under mild acidic conditions, regenerating the parent alcohol. This stability and ease of deprotection have cemented the role of THP ethers as indispensable tools in multi-step organic synthesis.

Overview of the Compound's Structural Features and Functional Groups Relevant to Reactivity

The chemical structure of 2-(4-Bromobutoxy)tetrahydro-2H-pyran, with the molecular formula C9H17BrO2, is key to its synthetic utility. bldpharm.com The molecule can be dissected into two principal reactive domains:

The Tetrahydropyranyl (THP) Ether: This portion of the molecule, specifically the 2-alkoxy-substituted tetrahydropyran ring, functions as a protected form of an alcohol. The acetal linkage is generally stable to nucleophilic attack and basic conditions. Its reactivity is primarily associated with its cleavage under acidic conditions to unmask the hydroxyl group.

The 4-Bromobutoxy Chain: The terminal primary alkyl bromide is a potent electrophilic site. The carbon atom bonded to the bromine is susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide variety of nucleophiles, thereby extending the carbon chain and introducing new functionalities.

The spatial separation of these two functional groups by a four-carbon linker ensures that their respective reactivities can often be addressed independently, a concept known as functional group orthogonality. This allows for a stepwise synthetic strategy where the bromide can be displaced by a nucleophile without affecting the THP protecting group, and subsequently, the THP group can be removed to reveal the alcohol. This bifunctionality makes this compound a valuable reagent for the synthesis of molecules containing a hydroxyl group at the end of a butyl chain.

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-bromobutoxy)oxane | bldpharm.com |

| CAS Number | 31608-22-7 | bldpharm.com |

| Molecular Formula | C9H17BrO2 | bldpharm.com |

| Molecular Weight | 237.13 g/mol | nih.gov |

| Appearance | Colorless to yellow to brown liquid | sigmaaldrich.com |

| Boiling Point | 284.9 °C at 760 mmHg | nih.gov |

| Density | 1.29 g/cm³ | nih.gov |

| Refractive Index | 1.4780-1.4820 | nih.gov |

Table 2: Synonyms

| Synonym |

| 1-Bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane |

| 2-(4-Bromobutyloxy)tetrahydro-2H-pyran |

| 2H-Pyran, 2-(4-bromobutoxy)tetrahydro- |

| 4-(Tetrahydropyran-2-yloxy)butyl bromide |

| 1-Tetrahydropyranyloxy-4-bromobutane |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFQWZHKKEJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339827 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31608-22-7 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 2 4 Bromobutoxy Tetrahydro 2h Pyran

Established Synthetic Pathways from Precursors

The most direct and widely employed method for the preparation of 2-(4-Bromobutoxy)tetrahydro-2H-pyran involves the reaction of a cyclic vinyl ether with a primary alcohol.

Reactions Utilizing 4-Bromo-1-butanol and 3,4-Dihydro-2H-pyran

The principal synthesis of this compound involves the addition of 4-Bromo-1-butanol to 3,4-Dihydro-2H-pyran (DHP). chemicalbook.com This reaction is an example of the tetrahydropyranylation of an alcohol, a common method for protecting hydroxyl groups in multi-step organic syntheses. nih.govtotal-synthesis.com The mechanism is initiated by the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized carbocation. total-synthesis.comyoutube.com The alcohol, 4-Bromo-1-butanol, then acts as a nucleophile, attacking the carbocation to form the tetrahydropyranyl ether. total-synthesis.comyoutube.com

A general procedure involves slowly adding 3,4-dihydro-2H-pyran to a solution of 4-bromo-1-butanol in a suitable solvent, such as dichloromethane, at a reduced temperature (e.g., 0 °C), followed by the addition of a catalytic amount of acid. chemicalbook.com After the reaction is complete, it is typically quenched with a mild base, like a saturated sodium bicarbonate solution, to neutralize the acid catalyst. chemicalbook.com Subsequent workup involving washing with water and brine, followed by drying and concentration of the organic layer, yields the crude product. chemicalbook.com Purification is often achieved by silica gel column chromatography. chemicalbook.com

Role of Acidic Catalysis (e.g., p-Toluenesulfonic Acid, Amberlyst 15)

Acidic catalysis is fundamental to the formation of this compound from DHP and 4-Bromo-1-butanol. The catalyst facilitates the reaction by activating the DHP molecule. A variety of protic and Lewis acids can be employed for this transformation. tandfonline.comtandfonline.com

p-Toluenesulfonic Acid (p-TSA) is a commonly used, effective, and inexpensive catalyst for this reaction. chemicalbook.compreprints.orgscielo.org.za It is a solid, making it easy to handle, and only a catalytic amount is required to achieve high yields. chemicalbook.comyoutube.com For instance, a reported synthesis uses a small quantity of p-toluenesulfonic acid in dichloromethane at 0 °C, achieving an 88% yield of the desired product after one hour. chemicalbook.com The acidic proton from p-TSA protonates the double bond of DHP, initiating the reaction cascade. youtube.com

Amberlyst 15 is a strongly acidic, macroreticular, polystyrene-based ion-exchange resin that serves as a heterogeneous catalyst. arkat-usa.orgresearchgate.net Its use offers several advantages, including ease of separation from the reaction mixture by simple filtration, potential for regeneration and reuse, and often milder reaction conditions, which aligns with the principles of green chemistry. nih.govresearchgate.netorganic-chemistry.org While direct literature for its use in synthesizing the title compound is specific, Amberlyst 15 has been shown to be highly efficient in promoting the tetrahydropyranylation of various alcohols and phenols. nih.govorganic-chemistry.org It is also effective in catalyzing Prins-type cyclization reactions to form tetrahydropyranols, highlighting its utility in constructing the tetrahydropyran (B127337) ring system. organic-chemistry.org

The table below summarizes the role of these catalysts in the synthesis.

| Catalyst | Type | Key Advantages |

| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | High efficiency, low cost, easy to handle. chemicalbook.comscielo.org.za |

| Amberlyst 15 | Heterogeneous | Easy to remove, recyclable, environmentally compatible. arkat-usa.orgorganic-chemistry.org |

Optimization of Reaction Conditions: Temperature and Solvent Systems

The efficiency of the tetrahydropyranylation reaction is influenced by both temperature and the choice of solvent.

Temperature: The reaction is often conducted at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to minimize potential side reactions. chemicalbook.com However, many tetrahydropyranylation reactions can also be run effectively at room temperature. nih.govtandfonline.com The optimal temperature can depend on the specific substrates and the catalyst being used.

Solvent Systems: A variety of solvents can be used for this reaction, with chlorinated solvents like dichloromethane being common. chemicalbook.com However, there is a growing interest in using more environmentally benign solvents. nih.gov Studies on related tetrahydropyranylation reactions have shown that green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are effective alternatives. nih.gov The choice of solvent can impact reaction rates and yields. For instance, protonic solvents such as ethanol, methanol, and water have been shown to accelerate condensation reactions in related syntheses. scielo.org.za

The following table presents data on the conversion of benzyl alcohol to its corresponding THP ether under different solvent conditions using pyridinium chloride as a catalyst, illustrating the impact of the solvent system. tandfonline.com

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | Dichloromethane | 120 | 80 |

| 2 | Acetonitrile | 180 | 75 |

| 3 | Tetrahydrofuran | 240 | 60 |

| 4 | Diethyl ether | 300 | 50 |

| 5 | n-Hexane | 360 | 40 |

| 6 | Solvent-free | 20 | 95 |

Data adapted from a study on the tetrahydropyranylation of alcohols under solvent-free conditions. tandfonline.com

Exploration of Alternative Synthetic Routes and Precursors

While the reaction of 4-Bromo-1-butanol with DHP is the most direct route, other strategies for the synthesis of the tetrahydropyran ring system exist in the broader field of organic chemistry. These include the Prins cyclization of homoallylic alcohols with aldehydes and intramolecular cyclizations of epoxy alcohols. organic-chemistry.orgnih.gov For the specific target molecule, this compound, alternative precursors could theoretically include the cyclization of a suitable acyclic precursor already containing the bromobutoxy moiety. However, the direct addition of 4-Bromo-1-butanol to DHP remains the most practical and efficient method reported.

Green Chemistry Principles in the Synthesis of Related Pyran Scaffolds (General Context)

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, including the synthesis of pyran-containing molecules. researchgate.net Key goals include the reduction of waste, the use of less hazardous chemicals, and the development of energy-efficient processes.

Application of Solvent-Free and Mechanochemical Techniques

A significant focus in green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com

Solvent-Free Synthesis: Performing reactions without a solvent can lead to reduced pollution, lower costs, and simpler workup procedures. tandfonline.comtandfonline.com The tetrahydropyranylation of alcohols has been successfully achieved under solvent-free conditions, often by simply grinding the reactants with a solid catalyst at room temperature. tandfonline.comscielo.br For example, using pyridinium chloride as a catalyst, a variety of alcohols have been converted to their THP ethers in high yields and with short reaction times under solvent-free conditions. tandfonline.comtandfonline.com This approach minimizes waste and energy consumption.

Mechanochemistry: This involves using mechanical force (e.g., grinding, milling) to induce chemical reactions. This technique can often be performed in the absence of a solvent and can lead to faster reaction times and different product selectivities compared to traditional solution-phase chemistry. The simple grinding of an aldehyde and a homoallylic alcohol with a catalytic amount of p-TSA on silica gel has been reported as an efficient, green, and solvent-free method for the synthesis of tetrahydropyran derivatives. scielo.br

The following table showcases examples of solvent-free tetrahydropyranylation of various alcohols using pyridinium chloride as a catalyst. tandfonline.com

| Entry | Alcohol | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | 20 | 95 |

| 2 | 4-Chlorobenzyl alcohol | 25 | 93 |

| 3 | 1-Octanol | 30 | 90 |

| 4 | Cyclohexanol | 40 | 88 |

| 5 | Geraniol | 35 | 92 |

Data adapted from a study on the tetrahydropyranylation of alcohols under solvent-free conditions. tandfonline.com

These green approaches, while not specifically detailed for the synthesis of this compound, represent important trends in the synthesis of related tetrahydropyranyl ethers and offer potential avenues for more sustainable production methods.

Development of Efficient and Recyclable Catalytic Systems

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromobutan-1-ol with 3,4-dihydro-2H-pyran (DHP). While traditional homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) are effective, their use presents challenges in terms of separation, catalyst recycling, and waste generation. Consequently, significant research has been directed towards the development of heterogeneous, recyclable catalytic systems to create a more sustainable and economically viable process.

A variety of solid acid catalysts have demonstrated high efficacy in the tetrahydropyranylation of alcohols, a reaction analogous to the synthesis of the target compound. These catalysts offer the distinct advantages of easy separation from the reaction mixture by simple filtration, potential for regeneration and reuse, and often milder reaction conditions.

Notable examples of such recyclable catalytic systems include:

Supported Heteropolyacids: Wells-Dawson type heteropolyacids, both in bulk form and supported on silica, have been shown to be highly active catalysts for the formation of tetrahydropyranyl ethers. Their strong acidic nature allows for efficient catalysis at room temperature. Furthermore, the supported catalyst can be easily recovered and reused multiple times without a significant loss in activity.

Sulfonated Carbons: Sulfonated ordered nanostructured carbons have emerged as environmentally friendly and robust catalysts for tetrahydropyranylation reactions. These materials exhibit high catalytic activity under solvent-free conditions, and their solid nature allows for straightforward recovery and recycling.

Ammonium Sulfate on Silica: A simple and cost-effective catalytic system comprising ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂) has been effectively employed for the tetrahydropyranylation of a wide range of alcohols and phenols. This catalyst is easily prepared from inexpensive starting materials and can be recycled several times. nih.gov The use of this catalyst in green solvents like cyclopentyl methyl ether (CPME) further enhances the environmental credentials of the process. nih.gov

The application of these recyclable catalysts in the synthesis of this compound offers a promising avenue for greener and more cost-effective production. The ability to reuse the catalyst multiple times significantly reduces waste and operational costs, aligning with the principles of sustainable chemistry.

| Catalyst System | Key Advantages | Recyclability |

| Wells-Dawson Heteropolyacids | High acidity, mild reaction conditions | Easily recoverable and reusable |

| Sulfonated Nanostructured Carbon | Environmentally friendly, solvent-free conditions | Recoverable by filtration, reusable |

| NH₄HSO₄@SiO₂ | Inexpensive, easy to prepare, effective in green solvents | Recyclable for several cycles |

Industrial Scale-Up and Process Development for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization, safety, and cost-effectiveness. The inherent exothermicity of the reaction between 3,4-dihydro-2H-pyran and 4-bromobutan-1-ol is a critical factor that must be managed at a larger scale.

Strategies for Process Optimization to Maximize Yield and Purity

Maximizing the yield and purity of this compound on an industrial scale requires a multi-faceted approach to process optimization. Key strategies include:

Stoichiometry of Reactants: Careful control over the molar ratio of 3,4-dihydro-2H-pyran to 4-bromobutan-1-ol is crucial. A slight excess of the more volatile and easily removable DHP is often employed to ensure complete conversion of the alcohol.

Catalyst Loading and Selection: The choice and concentration of the acid catalyst have a direct impact on reaction rate and selectivity. In an industrial setting, minimizing catalyst loading without compromising reaction time is economically advantageous. The use of heterogeneous catalysts, as discussed previously, simplifies purification and can lead to higher purity of the final product by avoiding contamination from the catalyst.

Solvent Selection: The choice of solvent can influence reaction kinetics and ease of product isolation. While chlorinated solvents are often used in laboratory settings, their use on an industrial scale is being phased out due to environmental concerns. The adoption of greener solvents is a key consideration for sustainable process development.

Reaction Temperature: The reaction is typically conducted at low to ambient temperatures to control the exotherm and minimize side reactions. Precise temperature control is essential for maintaining consistent product quality.

Purification Methods: On a large scale, purification techniques such as fractional distillation under reduced pressure are often preferred over chromatographic methods used in the laboratory due to their scalability and cost-effectiveness. The development of a robust distillation process is critical for achieving high purity of the final product.

Impurity Profiling and Control: A thorough understanding of potential impurities is vital for process optimization. Byproducts can arise from the polymerization of DHP, side reactions of the bromo-functional group, or impurities in the starting materials. Analytical monitoring of the reaction progress and final product allows for the implementation of control strategies to minimize the formation of these impurities.

Control of Reaction Exothermicity and Kinetics in Large-Scale Production

The reaction between 3,4-dihydro-2H-pyran and 4-bromobutan-1-ol is exothermic, and managing the heat generated is a primary safety concern during scale-up. An uncontrolled increase in temperature can lead to a runaway reaction, with potential for pressure build-up and the formation of undesirable byproducts.

Key strategies for controlling reaction exothermicity and kinetics include:

Controlled Addition of Reactants: Instead of adding the reactants all at once, a semi-batch process is often employed where one reactant (typically DHP) is added gradually to a solution of the other reactant and the catalyst. This allows for the rate of heat generation to be controlled by the addition rate.

Efficient Heat Exchange: Large-scale reactors are equipped with cooling jackets or internal cooling coils to dissipate the heat of reaction effectively. The efficiency of the heat exchange system is a critical design parameter for the reactor.

Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature increase by increasing the thermal mass of the reaction mixture.

Continuous Flow Reactors: The use of continuous flow reactors offers significant advantages for managing exothermic reactions. The high surface-area-to-volume ratio of these reactors allows for superior heat transfer and precise temperature control. This technology can lead to safer and more efficient production processes.

Kinetic and Thermodynamic Monitoring: Understanding the kinetics of the reaction allows for the development of a thermal profile and prediction of the rate of heat release. This information is crucial for designing a safe and efficient large-scale process. While the formation of the tetrahydropyranyl ether is generally under kinetic control at lower temperatures, understanding the thermodynamic parameters can help in optimizing reaction conditions to favor the desired product and prevent decomposition or side reactions at elevated temperatures.

By implementing these strategies, the industrial-scale synthesis of this compound can be carried out in a safe, efficient, and controlled manner, ensuring high yield and purity of this valuable chemical intermediate.

Building Block for Complex Molecular Architectures

In modern organic synthesis, the construction of complex molecules is often achieved through a modular approach, using "building blocks" that introduce specific structural and functional elements. This compound is an exemplary building block due to its orthogonal reactivity. The carbon-bromine bond is susceptible to nucleophilic attack or conversion into an organometallic reagent, while the tetrahydropyranyl (THP) ether is a robust protecting group for the primary alcohol, stable to a wide range of non-acidic reaction conditions.

This dual functionality allows chemists to perform transformations at the bromide terminus without affecting the latent hydroxyl group. Once the C4-alkoxy fragment is incorporated into the larger molecular framework, the THP group can be readily removed under mild acidic conditions to reveal the primary alcohol. This alcohol can then serve as a handle for further functionalization, such as oxidation, esterification, or etherification, enabling the stepwise assembly of intricate molecular architectures. The pyran ring itself is a structural motif found in numerous natural products, making this building block particularly strategic in their synthesis. google.com

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. researchgate.net Consequently, reagents that facilitate the introduction of THP-containing fragments are of significant interest. This compound serves as a key intermediate for installing a flexible, four-carbon linker with a protected hydroxyl group onto various pharmaceutically relevant cores.

For instance, in the synthesis of potential drug candidates, a core heterocyclic structure might be functionalized via nucleophilic substitution using this compound. The resulting intermediate, now bearing the protected hydroxybutyl side chain, can undergo further synthetic manipulations. The terminal alcohol, unmasked at a later stage, can be crucial for modulating the compound's pharmacokinetic properties, such as solubility, or for providing a key interaction point (e.g., a hydrogen bond donor) for binding to a biological target like an enzyme or receptor. The 2H-pyran-2-one scaffold, a related structure, has been investigated for its potential in creating analogues with anticancer activity. mdpi.com

| Intermediate Type | Synthetic Application of the Building Block | Potential Therapeutic Area |

| N-Alkylated Heterocycles | Alkylation of amine-containing scaffolds (e.g., imidazoles, pyrazoles) to introduce a hydroxybutyl side-chain. | Oncology, Infectious Disease |

| O-Alkylated Phenols | Etherification of phenolic compounds to append a flexible linker, modifying solubility and binding properties. | Various |

| C-Alkylated Systems | Conversion to an organometallic reagent (e.g., Grignard, cuprate) for addition to electrophilic centers on a core scaffold. | Various |

The principles that make this compound valuable in pharmaceutical synthesis also apply to the development of modern agrochemicals, such as herbicides and insecticides. The biological activity of these compounds is highly dependent on their three-dimensional structure and the specific arrangement of functional groups.

This building block can be used to introduce a hydroxybutyl ether moiety, which can be a key structural component or a precursor to the final active functional group in an agrochemical. For example, the synthesis of the herbicide Cyhalofop-butyl involves an esterification step with butyl bromide to form the final product. While not the exact same reagent, this illustrates the utility of butyl bromide derivatives in synthesizing complex agrochemicals. Similarly, other bromo-functionalized compounds have been investigated for their potential as insecticides. nih.gov The use of this compound would allow for the incorporation of a similar butyl chain with the added synthetic versatility of a protected hydroxyl group, enabling the creation of novel and potentially more effective or selective agrochemical candidates.

The flavor and fragrance industry relies on the synthesis of a wide array of organic molecules that possess specific olfactory properties. Tetrahydropyran derivatives are a known class of fragrance ingredients, valued for imparting notes described as green, rosy, and floral. google.comgoogleapis.com For example, the commercial fragrance ingredient Florol® is 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol. googleapis.com

This compound can serve as a precursor in the synthesis of novel fragrance compounds. Its primary utility is as a protected C4 building block. The bromide allows it to be attached to other molecular fragments, and subsequent deprotection of the THP ether reveals a primary alcohol. Alcohols are a fundamental class of fragrance molecules. This two-step sequence allows for the construction of more complex fragrance architectures where a butanol side chain is required.

| Fragrance Precursor Application | Resulting Structural Motif | Example Fragrance Note |

| Alkylation of a carbanion | Introduction of a 4-hydroxybutyl chain | Floral, Waxy |

| Etherification of an alcohol/phenol | Formation of a (4-hydroxybutoxy)methyl ether | Green, Woody |

| Grignard reaction with an aldehyde | Synthesis of a secondary alcohol | Fruity, Rosy |

Role in Natural Product Synthesis

Many natural products, particularly those from marine and microbial sources, feature tetrahydropyran rings as core structural elements. The synthesis of these complex molecules is a significant challenge that often requires the use of specialized building blocks to install specific fragments with the correct stereochemistry. The THP group in this compound is not just a protecting group but also a precursor to a key structural feature found in nature.

Fatty acids and their derivatives are a broad class of biologically important molecules, including signaling molecules like prostaglandins. The synthesis of modified or substituted fatty acids is an area of active research for creating new bioactive compounds. nih.gov this compound is a suitable reagent for introducing an alkyl branch containing a protected hydroxyl group onto a fatty acid backbone.

For example, the building block can be converted into its corresponding Gilman cuprate. This organometallic reagent could then be used in a conjugate addition reaction with an α,β-unsaturated fatty acid ester. This would install the 4-(tetrahydropyranyloxy)butyl chain at the β-position of the original double bond. Subsequent deprotection would yield a hydroxy-branched fatty acid, a structure with potential biological activity. The use of other alkyl halides, such as tert-butyl bromide, has been reported in the synthesis of alkyl-branched fatty acids. researchgate.net

Beyond specific classes of compounds, the fundamental utility of this compound lies in its role as a versatile linker and protecting group strategy in the multi-step synthesis of a wide range of biologically active molecules. nih.govmdpi.com The synthesis of any complex molecule with a hydroxyl group often requires that the hydroxyl group be "protected" or masked during reactions that would otherwise affect it. The THP ether is a classic and widely used protecting group for this purpose.

The compound provides a pre-packaged, protected 4-hydroxybutyl unit that can be readily attached to a substrate via its bromide handle. This simplifies synthetic sequences by reducing the number of steps required to build such a sidechain from scratch (e.g., starting from 1,4-butanediol, protecting one end, and activating the other). This efficiency is critical in total synthesis and in the preparation of libraries of compounds for drug discovery, where rapid access to diverse structures is paramount. The tetrahydropyran moiety is a common feature in many bioactive compounds, further underscoring the strategic importance of this building block. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy are instrumental in the structural confirmation of 2-(4-Bromobutoxy)tetrahydro-2H-pyran.

¹H NMR Spectroscopy:

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the following proton chemical shifts and multiplicities have been reported researchgate.net:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.58 | t (triplet) | 1H | O-CH-O (acetal proton) |

| 3.90-3.72 | m (multiplet) | 2H | O-CH₂ (pyran ring) |

| 3.38-3.50 | m (multiplet) | 4H | O-CH₂ (butoxy chain) & Br-CH₂ |

| 1.92-2.04 | m (multiplet) | 2H | CH₂ (butoxy chain) |

| 1.65-1.80 | m (multiplet) | 4H | CH₂ (butoxy and pyran) |

| 1.50-1.60 | m (multiplet) | 4H | CH₂ (pyran ring) |

The characteristic signal at 4.58 ppm corresponds to the anomeric proton of the tetrahydropyran (B127337) (THP) ring, a key indicator of the acetal (B89532) functional group. The complex multiplets in the upfield region are consistent with the methylene protons of the tetrahydropyran ring and the butoxy side chain.

¹³C NMR Spectroscopy:

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial data. nih.gov

The molecular weight of this compound is 237.13 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to this mass, though it may be weak or absent in some ionization techniques.

The fragmentation of tetrahydropyranyl ethers is well-characterized. A prominent fragmentation pathway involves the cleavage of the acetal group. The most significant peaks observed in the GC-MS analysis of this compound are at the following mass-to-charge ratios (m/z):

m/z 85 (Top Peak): This is the base peak and is characteristic of the tetrahydropyranyl cation ([C₅H₉O]⁺), formed by the cleavage of the C-O bond of the butoxy side chain. The high stability of this oxonium ion makes it a very common and abundant fragment in the mass spectra of THP-protected alcohols. nih.gov

m/z 55: This peak can arise from further fragmentation of the tetrahydropyranyl cation. nih.gov

m/z 135 and 137: These peaks are indicative of the presence of bromine, corresponding to the [Br(CH₂)₄]⁺ fragment, and reflect the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The presence of these key fragments strongly supports the proposed structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. ualberta.ca

The following table summarizes the key IR absorption bands for this compound: ualberta.ca

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2934, 2853 | C-H stretch | Aliphatic (CH₂, CH) |

| 1467 | C-H bend | Aliphatic (CH₂) |

| 1352 | C-H bend | Aliphatic (CH) |

| 1137, 1122, 1036 | C-O stretch | Ether (C-O-C) |

| 986 | Acetal | |

| 865 | ||

| 726 | C-Br stretch | Alkyl Bromide |

The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching in the aliphatic portions of the molecule. The prominent bands in the 1000-1200 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether and acetal functional groups. The presence of a band around 726 cm⁻¹ can be attributed to the C-Br stretching vibration.

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

While one-dimensional NMR, MS, and IR spectroscopy provide a solid foundation for the structural elucidation of this compound, advanced spectroscopic techniques could offer even more detailed insights. Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons, helping to trace the proton-proton networks within the tetrahydropyran ring and the butoxy chain. An HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the link between the butoxy chain and the tetrahydropyran ring via the acetal oxygen. However, no specific studies employing these advanced techniques for this particular compound were identified in the performed search.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-(4-Bromobutoxy)tetrahydro-2H-pyran, and how can purity be ensured?

- Methodology : The compound is synthesized via acid-catalyzed etherification of 4-bromobutan-1-ol with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using p-toluenesulfonic acid (p-TSA) as a catalyst. Key steps include:

- Dropwise addition of 3,4-dihydro-2H-pyran to a DCM solution of 4-bromobutan-1-ol and p-TSA at 0–20°C .

- Stirring overnight at room temperature, followed by solvent removal and purification via silica gel chromatography (5% ethyl acetate/hexanes) to achieve >90% purity .

- Critical Variables : Reaction temperature (exothermic control), stoichiometric ratios, and catalyst loading (e.g., 0.1–0.5 mol% p-TSA) to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Characterization Methods :

- 1H/13C NMR : Peaks at δ 4.57–4.59 (tetrahydropyran anomeric proton), δ 3.40–3.88 (methyleneoxy and Br-adjacent protons), and δ 1.48–2.02 (alkyl chain protons) confirm the ether linkage and bromobutyl chain .

- IR Spectroscopy : C-O-C stretching (~1120 cm⁻¹) and C-Br absorption (~560 cm⁻¹) validate functional groups .

- Purity Assessment : TLC (Rf ~0.5 in 5:1 hexanes/ethyl acetate) and GC-MS to detect residual reagents.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Insights :

- Hydrolysis Sensitivity : The tetrahydropyran ring is stable under neutral conditions but undergoes acid-catalyzed ring-opening below pH 3 .

- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (N2/Ar) to prevent bromine elimination .

Advanced Research Questions

Q. How can this compound be utilized as a key intermediate in synthesizing bioactive molecules?

- Applications :

- Epoxide-Containing Analogs : Alkylation of octa-1,7-diyne with this compound in THF/HMPA yields intermediates for eicosanoid derivatives (e.g., 17(R),18(S)-epoxyeicosatetraenoic acid), which regulate calcium signaling and inflammation .

- Anticancer Agents : Serves as a precursor in statin analogs (e.g., mevalonolactones) targeting HMG-CoA reductase, with IC50 values comparable to pitavastatin .

- Design Considerations : Optimize leaving group reactivity (Br) for nucleophilic substitutions in multi-step syntheses.

Q. What experimental strategies ensure selectivity when studying enzyme inhibition (e.g., PDE9A, CCR5) involving derivatives of this compound?

- Selectivity Mechanisms :

- PDE9A Inhibition : Structural analogs (e.g., PF-04447943) exploit residue differences in PDE families. Use radiolabeled (13C/3H) derivatives for binding assays to quantify off-target effects .

- CCR5 Modulation : Allosteric binding (e.g., TAK-779 derivatives) avoids orthosteric competition. Employ site-directed mutagenesis to validate receptor interaction domains .

- Validation : Co-crystallization studies and molecular dynamics simulations to confirm binding poses.

Q. How can researchers resolve contradictions in pharmacological data, such as dual CCR2/CCR5 antagonism or conflicting cytotoxicity results?

- Data Reconciliation Approaches :

- Dose-Response Profiling : Establish EC50/IC50 curves (e.g., via Prism software) to differentiate potency at CCR2 vs. CCR5 .

- Epigenetic Confounders : Assess LSD1 inhibition (e.g., via ChIP-seq) to rule out off-target gene regulation in cytotoxicity assays .

- Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and control batch effects.

Q. What methodologies are recommended for studying the compound’s role in lipid signaling pathways, such as 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2)?

- Experimental Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.